2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-6-1-10(7-14(13)17)8-20-12-4-2-11(3-5-12)15-19-18-9-21-15/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKPYPTXBCQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, compounds derived from the oxadiazole structure exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics such as ampicillin .
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole | 5.5 | 7.9 |
| Standard Antibiotic (Ampicillin) | 20 | 25 |
Anti-inflammatory Properties
Research indicates that compounds similar to 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole can inhibit cyclooxygenase (COX) enzymes involved in inflammation. Inhibition studies have reported IC50 values suggesting significant anti-inflammatory potential comparable to known anti-inflammatory drugs .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole | 19.45 ± 0.07 | 42.1 ± 0.30 |
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively studied. Specific derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). Molecular docking studies suggest that these compounds interact effectively with cancer-related targets .
| Cell Line | Compound Concentration (M) | Growth Inhibition (%) |
|---|---|---|
| MCF7 | 95.37 | |
| PC-3 | 98.74 |
Synthetic Methods
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of Oxadiazole Ring : Reaction between hydrazides and carboxylic acids followed by cyclization.
- Substitution Reactions : Introduction of the methoxy and dichlorophenyl groups through nucleophilic substitution reactions.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Bitla et al., a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .
Case Study 2: Anticancer Potency
A recent research article published in MDPI highlighted the anticancer effects of oxadiazoles on multiple cancer cell lines. The study utilized in vitro assays to evaluate cell viability and apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Substitution
The compound 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole () shares a dichlorophenyl group but differs in substitution position (2,4-dichloro vs. 3,4-dichloro). The 3,4-dichloro configuration in the target compound may enhance π-π stacking and hydrophobic interactions with biological targets compared to the 2,4-isomer, which could alter binding affinity or selectivity .- Methoxy Group Placement Compounds like 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole () lack halogenation but retain the para-methoxyphenyl group.
Heterocyclic Hybridization and Bioactivity
Triazole-Oxadiazole Hybrid ()
The compound 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole incorporates a triazole ring linked via a methylthio bridge. This hybrid structure exhibited cytotoxicity against MCF-7 cells (IC50 = 7.4 µM), suggesting that combining oxadiazole with triazole enhances anticancer activity through dual heterocyclic interactions. In contrast, the target compound’s lack of a triazole moiety may reduce such effects but improve specificity for other targets .- Trimethoxyphenyl Substituent () 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone features a trimethoxyphenyl group, which confers strong electron-donating effects and enhanced antiproliferative activity. The absence of methoxy groups in the target compound may limit its anticancer potency but reduce off-target interactions .
Functional Group Modifications
- Sulfanyl vs. Methoxy Linkers N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide () replaces the dichlorophenyl group with a sulfanyl-acetamide chain.
- Trifluoromethyl Substitution () 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole substitutes the dichlorophenyl group with a trifluoromethyl group.
Key Data Table: Structural and Functional Comparisons
Biological Activity
The compound 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole is , with a molecular weight of approximately 366.22 g/mol. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Synthesis
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of appropriate phenolic and carbonyl precursors under acidic or basic conditions. Various methods have been reported in the literature for synthesizing oxadiazole derivatives with modifications to enhance yield and purity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives. For instance:
- A series of oxadiazole compounds were evaluated against Escherichia coli and Pseudomonas aeruginosa , revealing significant antibacterial activity for selected derivatives .
- In another study focusing on antifungal activity, compounds exhibited notable effectiveness against Candida albicans , indicating potential as antifungal agents .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole | E. coli | Significant |
| P. aeruginosa | Significant | |
| C. albicans | Moderate |
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives possess anti-inflammatory properties. For example:
- Compounds were tested using the carrageenan-induced rat paw edema model, demonstrating significant reductions in inflammation compared to control groups .
- A specific derivative showed an anti-inflammatory activity comparable to indomethacin at similar dosages .
| Compound | Inflammation Reduction (%) | Comparison Drug |
|---|---|---|
| 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole | 61.9% | Indomethacin (64.3%) |
Anticancer Activity
The anticancer potential of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole has been explored in vitro:
- Studies showed that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating promising activity .
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 | 12.00 | Doxorubicin |
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives:
- Antimicrobial Efficacy : A study reported that a derivative demonstrated superior antibacterial properties compared to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Bacillus subtilis .
- Anti-inflammatory Evaluation : In vivo studies indicated that certain derivatives significantly reduced paw edema in rats compared to untreated controls.
- Cancer Cell Line Screening : A comprehensive evaluation against a panel of cancer cell lines revealed that specific compounds exhibited broad-spectrum activity with mechanisms involving apoptosis induction through p53 pathway activation .
Q & A
What are the established synthetic routes for 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of hydrazide precursors under reflux conditions. For example, hydrazides derived from substituted phenylacetic acids are reacted with carbon disulfide or phosphoryl chloride to form the oxadiazole ring . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents like DMSO improve reaction homogeneity and yield (e.g., 65% yield achieved in DMSO for a triazole analog) .
- Catalysis: Acidic conditions (e.g., glacial acetic acid) facilitate condensation steps .
- Temperature/Time: Reflux for 12–18 hours ensures complete cyclization, while reduced pressure distillation minimizes side reactions .
What advanced spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
- Single-Crystal XRD: Resolves bond lengths, angles, and noncovalent interactions (e.g., CH⋯N/π interactions in oxadiazole derivatives) .
- NMR Spectroscopy: H and C NMR confirm substituent positions, with methoxy and dichlorophenyl groups showing distinct shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHClNO: 325.02) .
How can researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Use consistent in vitro models (e.g., MTT for cytotoxicity) to compare IC values .
- Purity Verification: HPLC with UV detection (λ = 254 nm) ensures >98% purity, as impurities like unreacted hydrazides (RRT 0.88–0.95) may skew results .
- Structural Confirmation: Ensure stereochemical uniformity; cis/trans isomerism in analogs can alter activity (e.g., cis-terconazole vs. trans-terconazole) .
What strategies are effective for modifying the oxadiazole core to enhance bioactivity?
Methodological Answer:
- Substituent Tuning: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position to improve antibacterial potency .
- Hybrid Pharmacophores: Conjugation with thiadiazole or pyrazole rings (e.g., 3,4,5-trimethoxyphenyl units) enhances anticancer activity via dual-target inhibition .
- Crystallographic Insights: Optimize CH⋯π interactions to improve binding affinity in enzyme pockets .
How do noncovalent interactions in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Stability: CH⋯N interactions (2.8–3.0 Å) stabilize the lattice, reducing hygroscopicity .
- Solubility: π-stacking between aromatic rings (3.5 Å spacing) decreases aqueous solubility but improves lipid membrane penetration .
- Thermal Behavior: Stronger intermolecular forces correlate with higher melting points (e.g., 167–169°C for biphenyl-oxadiazole analogs) .
What analytical challenges arise in quantifying impurities, and how are they resolved?
Methodological Answer:
- Impurity Profiling: UPLC-MS/MS identifies byproducts like uncyclized hydrazides (m/z 290–310) .
- Calibration Standards: Use USP reference materials (e.g., terconazole RS) for relative retention time (RRT) alignment .
- Limit Tests: Set thresholds at 0.1% for unspecified impurities to meet pharmacopeial standards .
How can computational modeling guide the design of novel oxadiazole derivatives?
Methodological Answer:
- DFT Calculations: Predict HOMO-LUMO gaps (e.g., 6.2 eV and 2.4 eV for biphenyl-oxadiazole) to assess redox stability .
- Docking Studies: Simulate binding to target proteins (e.g., COX-2 or EGFR kinase) to prioritize substituents with favorable ΔG values .
- ADMET Prediction: Use QSAR models to optimize logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
What safety precautions are critical during handling and storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
